molecular formula C25H21N5O2S B2913602 N-(3,4-dimethylphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1111316-79-0

N-(3,4-dimethylphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2913602
CAS No.: 1111316-79-0
M. Wt: 455.54
InChI Key: JRDLTGMBVLJQMF-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a fused triazoloquinoxaline core. Key structural attributes include:

  • 4-(Phenylsulfanyl) substituent: Introduces electron-rich sulfur-based functionality.
  • N-(3,4-Dimethylphenyl)acetamide side chain: Provides steric bulk and lipophilicity.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1-oxo-4-phenylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S/c1-16-12-13-18(14-17(16)2)26-22(31)15-29-25(32)30-21-11-7-6-10-20(21)27-24(23(30)28-29)33-19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDLTGMBVLJQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3,4-dimethylphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, which is significant for its biological activity.
  • Quinoxaline Derivative : Known for various pharmacological properties, including antimicrobial and anticancer activities.
  • Phenylsulfanyl Group : This moiety can enhance the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have shown effectiveness against various bacterial strains. A comparative study of structurally related compounds demonstrated that introducing a phenylsulfanyl group can enhance antibacterial activity.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Quinoxaline Derivative AE. coli32 μg/mL
Quinoxaline Derivative BS. aureus16 μg/mL
N-(3,4-dimethylphenyl)-2-[...]E. coliTBD
N-(3,4-dimethylphenyl)-2-[...]S. aureusTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, its activity against cholinesterases (AChE and BChE) is of interest due to the role these enzymes play in neurodegenerative diseases.

Case Study: Cholinesterase Inhibition

A recent study analyzed the inhibitory effects of several triazole derivatives on cholinesterase activity. The results indicated that modifications to the triazole ring significantly affected inhibitory potency.

Table 2: Cholinesterase Inhibition Potency

CompoundIC50 (μM)Type of Enzyme
Compound X25AChE
Compound Y15BChE
N-(3,4-dimethylphenyl)-2-[...]TBDTBD

Anticancer Activity

Emerging studies suggest that compounds with triazole and quinoxaline frameworks possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Research Findings

In vitro studies have shown that similar compounds induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer.

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
Quinoxaline AMCF-7 (Breast)20
Quinoxaline BA549 (Lung)18
N-(3,4-dimethylphenyl)-2-[...]TBDTBD

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Key Features
Target Compound Triazolo[4,3-a]quinoxalin-1-one Fused triazole-quinoxaline system; potential for DNA intercalation .
11f () Triazole + nitroquinoxaline Non-fused triazole linked via ether to nitroquinoxaline; nitro group enhances electrophilicity .
Compound 1 () Quinazoline-2,4-dione Benzodiazepine-like core; dichlorophenyl group increases hydrophobicity .
Flumetsulam () Triazolopyrimidine Sulfonamide substituent; agricultural use due to herbicidal activity .

Substituent Effects

  • Phenylsulfanyl vs. Nitro () : The phenylsulfanyl group in the target compound may improve metabolic stability compared to the nitro group in 11f, which is prone to reduction .
  • 3,4-Dimethylphenyl vs. Dichlorophenyl () : Methyl groups (electron-donating) vs. chlorines (electron-withdrawing) alter electronic density, affecting binding affinity and solubility .
  • Acetamide Linkage : Common in all compounds but varies in terminal groups (e.g., phenylthiazol in 11f vs. dichlorophenyl in Compound 1), influencing target selectivity .

Physicochemical Properties

  • Lipophilicity: The 3,4-dimethylphenyl group in the target compound likely increases logP compared to dichlorophenyl (Compound 1) or nitroquinoxaline (11f) .
  • Solubility : Sulfanyl and methyl groups may reduce aqueous solubility relative to polar nitro or sulfonamide substituents .

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